molecular formula C21H22N4O4S B2774264 N-(3-methyl-4-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide CAS No. 2097916-91-9

N-(3-methyl-4-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide

Cat. No.: B2774264
CAS No.: 2097916-91-9
M. Wt: 426.49
InChI Key: VRKNNJZEXRUIBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound includes a quinoxaline moiety and a pyrrolidine ring . Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds often involve the use of heterocyclic scaffolds . The introduction of heteroatomic fragments in these molecules is a common strategy, as they are useful tools for modifying physicochemical parameters .

Scientific Research Applications

Theoretical Investigation and Molecular Docking Study

A theoretical investigation into antimalarial sulfonamides, including quinoxaline derivatives, utilized computational calculations and molecular docking studies. These compounds, examined for their in vitro antimalarial activity, demonstrated significant potency, with one exhibiting excellent antimalarial activity due to the presence of a quinoxaline moiety. This research highlights the potential of quinoxaline derivatives in drug development for infectious diseases like malaria and COVID-19 (Fahim & Ismael, 2021).

Structural Aspects and Properties of Amide Derivatives

Research on the structural aspects of amide-containing quinoxaline derivatives revealed their potential in forming gels and crystalline structures under various conditions. This study provides insights into the molecular architecture of these compounds, which could be crucial for designing materials with specific physical properties (Karmakar, Sarma, & Baruah, 2007).

Enzymatic Activation and Biochemical Characterization

The enzymatic activation of quinoxaline derivatives was explored through the study of their interactions with various enzymes, highlighting their biochemical significance. Such research underscores the complexity of biochemical pathways involved in the metabolism of quinoxaline derivatives and their potential impacts on biological systems (Davis, Schut, & Snyderwine, 1993).

Chemosensor for Monitoring Zn2+ Concentrations

Quinoxaline derivatives have been synthesized for use as chemosensors, demonstrating significant potential for monitoring Zn2+ concentrations in biological and aqueous samples. This application is particularly relevant for environmental monitoring and biomedical diagnostics, showcasing the versatility of quinoxaline derivatives in analytical chemistry (Park et al., 2015).

Antimicrobial and Antiprotozoal Agents

A study on newer quinoxaline-oxadiazole hybrids highlighted their antimicrobial and antiprotozoal activities. These compounds displayed promising results against bacteria, fungi, and Trypanosoma cruzi, offering potential avenues for the development of new treatments for infectious diseases (Patel et al., 2017).

Future Directions

The future directions for research on this compound could involve further investigation into its biological activity and potential applications in medicinal chemistry . The development of clinically active drugs often relies on the use of heterocyclic scaffolds, and this compound could potentially contribute to this field .

Properties

IUPAC Name

N-[3-methyl-4-(3-quinoxalin-2-yloxypyrrolidin-1-yl)sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-14-11-16(23-15(2)26)7-8-20(14)30(27,28)25-10-9-17(13-25)29-21-12-22-18-5-3-4-6-19(18)24-21/h3-8,11-12,17H,9-10,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKNNJZEXRUIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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